methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate
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Description
Methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4S2 and its molecular weight is 458.47. The purity is usually 95%.
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Biological Activity
Methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant case studies.
Structural Overview
This compound features a thiophene ring and a benzothiazine moiety with several substituents including trifluoromethyl and acetamido groups. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors involved in pain pathways or microbial resistance mechanisms.
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activities. For instance, the trifluoromethyl group is known to enhance the lipophilicity of the compound, which can improve its penetration into microbial membranes. Studies indicate that derivatives of benzothiazine exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Compound Name | MIC (mg/mL) | Activity |
---|---|---|
Methyl 4-hydroxybenzothiazine | 0.025 | Antibacterial |
6-Trifluoromethylbenzothiazole | 0.015 | Antimicrobial |
Methyl 4,5-dimethylthiazole | 0.030 | Antifungal |
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For example, a related compound demonstrated approximately 70% anti-inflammatory activity compared to ibuprofen's 86% at equivalent doses . The structural modifications in this compound may contribute to its enhanced efficacy.
Case Studies
- Study on Benzothiazine Derivatives : A study evaluated twenty derivatives of benzothiazine for their biological activity. Compounds containing trifluoromethyl groups showed increased antibacterial activity against various pathogens . The study highlighted the importance of substituents in enhancing biological efficacy.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in pain and inflammation pathways. These studies suggest that the compound may act as an inhibitor of specific enzymes linked to inflammatory responses .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S2/c1-8-9(2)29-17(15(8)18(27)28-3)24-14(25)7-13-16(26)23-11-6-10(19(20,21)22)4-5-12(11)30-13/h4-6,13H,7H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMCEUATLEIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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